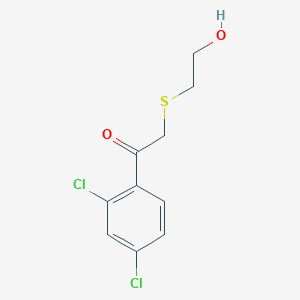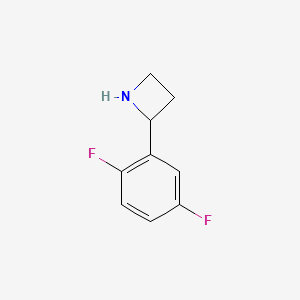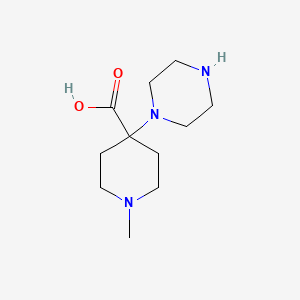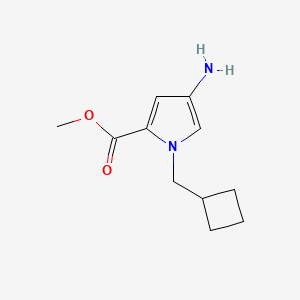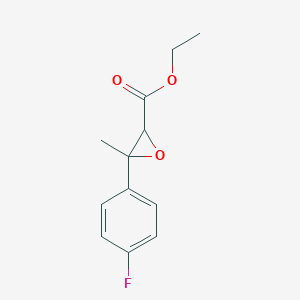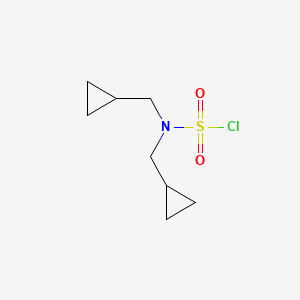
Bis(cyclopropylmethyl)sulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopropylmethyl)sulfamoyl chloride: is an organic compound with the molecular formula C8H14ClNO2S and a molecular weight of 223.72 g/mol . This compound is characterized by the presence of two cyclopropylmethyl groups attached to a sulfamoyl chloride moiety, making it a unique and interesting compound for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopropylmethyl)sulfamoyl chloride typically involves the reaction of cyclopropylmethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclopropylmethylamine+Chlorosulfonic acid→Bis(cyclopropylmethyl)sulfamoyl chloride+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(cyclopropylmethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid are the major products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(cyclopropylmethyl)sulfamoyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various sulfamoyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfamoyl groups on biological systems. It is also investigated for its potential use in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of bis(cyclopropylmethyl)sulfamoyl chloride involves its ability to react with nucleophiles. The sulfamoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethylamine: A precursor in the synthesis of bis(cyclopropylmethyl)sulfamoyl chloride.
Chlorosulfonic Acid: Another precursor used in the synthesis.
Bis(cyclopropylmethyl)sulfamic Acid: A hydrolysis product of this compound.
Uniqueness: this compound is unique due to the presence of two cyclopropylmethyl groups attached to a sulfamoyl chloride moiety. This structural feature imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H14ClNO2S |
|---|---|
Molekulargewicht |
223.72 g/mol |
IUPAC-Name |
N,N-bis(cyclopropylmethyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H14ClNO2S/c9-13(11,12)10(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2 |
InChI-Schlüssel |
IRXNNIFABBYASW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN(CC2CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


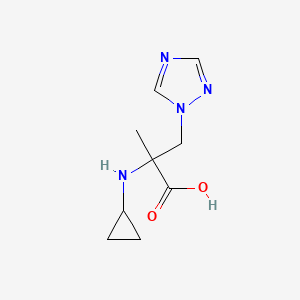
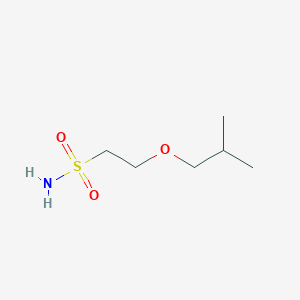
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
![1-[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13632780.png)

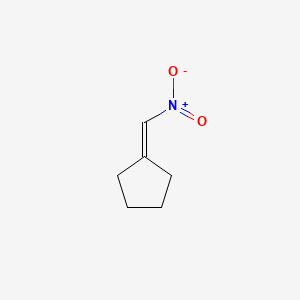
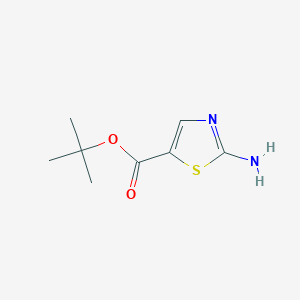
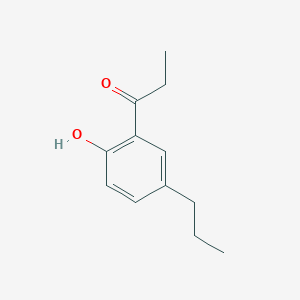
![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
